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Introduction
AZD6738, also known as ceralasertib, is a potent and orally bioavailable small molecule

inhibitor of the Ataxia Teliectasia and Rad3-related (ATR) kinase. ATR is a critical apical kinase

in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic

stability, particularly in response to replication stress. By targeting ATR, AZD6738 has shown

significant promise as a monotherapy and in combination with DNA-damaging agents in

various preclinical and clinical settings. While its primary mechanism of action is the inhibition

of ATR, a thorough understanding of its broader molecular target profile is essential for

predicting its full therapeutic potential and potential off-target liabilities. This technical guide

provides an in-depth analysis of the molecular targets of AZD6738 beyond its primary target,

ATR kinase, supported by quantitative data, detailed experimental protocols, and signaling

pathway visualizations.

Data Presentation: Off-Target Profile of AZD6738
AZD6738 has demonstrated a high degree of selectivity for ATR kinase. Extensive kinase

profiling has been conducted to assess its activity against a wide range of other kinases. The

following table summarizes the quantitative data on the off-target interactions of AZD6738.
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Target Kinase Assay Type
IC50 / GI50
(µM)

Fold
Selectivity vs.
ATR (IC50)

Reference

ATR Enzymatic 0.001 - [1]

mTOR
Cellular (p70S6K

inhibition)
5.7 5700 [2]

DNA-PK Cellular >5 >5000 [2]

ATM Cellular >5 >5000 [2]

PI3Kα Cellular >30 >30000 [2]

AKT Cellular >5 >5000 [2]

A broad in vitro kinase screen of 442 kinases showed no kinase with >50% inhibition at a 1µM

concentration of AZD6738.[1]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization

of AZD6738's target profile.

In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory

concentration (IC50) of AZD6738 against a target kinase.

Materials:

Recombinant human ATR kinase

Biotinylated peptide substrate (e.g., a peptide containing the CHK1 phosphorylation motif)

AZD6738 (serial dilutions)

ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radiometric assays)
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Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton

X-100)

Streptavidin-coated plates

Wash buffer (e.g., PBS with 0.1% Tween-20)

Scintillation fluid (for radiometric assays) or appropriate detection reagents for non-

radiometric assays

Plate reader (scintillation counter or luminescence/fluorescence reader)

Procedure:

Prepare serial dilutions of AZD6738 in DMSO and then dilute further in kinase reaction

buffer.

In a 96-well plate, add the kinase reaction buffer, recombinant ATR kinase, and the

biotinylated peptide substrate.

Add the serially diluted AZD6738 or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., EDTA).

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the

biotinylated peptide to bind.

Wash the plate multiple times with wash buffer to remove unbound reagents.

For radiometric assays, add scintillation fluid and measure the radioactivity using a

scintillation counter. For non-radiometric assays, add the appropriate detection reagents and

measure the signal (e.g., luminescence or fluorescence).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b8715501?utm_src=pdf-body
https://www.benchchem.com/product/b8715501?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8715501?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percentage of kinase inhibition for each AZD6738 concentration relative to the

vehicle control.

Determine the IC50 value by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Cellular CHK1 Phosphorylation Assay (Western Blot)
This protocol describes a cell-based assay to assess the inhibitory effect of AZD6738 on the

phosphorylation of CHK1, a direct downstream target of ATR.

Materials:

Human cancer cell line (e.g., HCT116, U2OS)

Cell culture medium and supplements

AZD6738 (various concentrations)

DNA damaging agent (e.g., hydroxyurea or UV radiation)

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies:

Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology, #2341 or Abcam,

ab58567)

Mouse or rabbit anti-total CHK1 (e.g., Cell Signaling Technology, #2345)
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Mouse anti-β-actin (loading control)

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of AZD6738 for 1-2 hours.

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 2 mM

hydroxyurea for 4 hours or 10 J/m² UV radiation followed by a 1-hour recovery).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-CHK1 (Ser345)

overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the signal using an ECL substrate and a chemiluminescence imaging system.

Strip the membrane and re-probe for total CHK1 and β-actin as loading controls.

Immunofluorescence Assay for γH2AX Foci Formation
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This protocol details the immunofluorescent staining of γH2AX, a marker of DNA double-strand

breaks, which can be an indirect consequence of ATR inhibition.

Materials:

Human cancer cell line (e.g., HeLa, A549)

Glass coverslips

Cell culture medium and supplements

AZD6738

Fixation solution (4% paraformaldehyde in PBS)

Permeabilization solution (0.25% Triton X-100 in PBS)

Blocking solution (5% BSA in PBS)

Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) (γH2AX) (e.g., Millipore,

clone JBW301)

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

Antifade mounting medium

Procedure:

Seed cells on glass coverslips in a 24-well plate and allow them to attach.

Treat the cells with the desired concentration of AZD6738 for a specified time (e.g., 24

hours).

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room

temperature.

Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
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Wash with PBS and block with 5% BSA for 1 hour.

Incubate with the primary anti-γH2AX antibody (e.g., 1:800 dilution in blocking buffer) for 1-2

hours at room temperature.

Wash three times with PBS.

Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution in blocking

buffer) for 1 hour at room temperature in the dark.

Wash three times with PBS.

Counterstain the nuclei with DAPI for 5 minutes.

Wash with PBS and mount the coverslips onto microscope slides using antifade mounting

medium.

Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis

software.

Mandatory Visualization: Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling

pathway of AZD6738 and its off-target interaction with the mTOR pathway.
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Caption: AZD6738 inhibits the ATR signaling pathway.
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Caption: Off-target inhibition of the mTOR pathway by AZD6738.

Conclusion
AZD6738 is a highly selective inhibitor of ATR kinase, with minimal off-target activity at clinically

relevant concentrations. The most notable off-target interaction is with mTOR, albeit with a

significantly lower potency. This high selectivity underscores the targeted nature of AZD6738's

mechanism of action, which is primarily driven by the inhibition of the ATR-CHK1 signaling axis.

The detailed experimental protocols provided in this guide offer a framework for researchers to

further investigate the on- and off-target effects of AZD6738 and other ATR inhibitors. The

signaling pathway diagrams provide a visual representation of the key molecular interactions,

aiding in the conceptual understanding of AZD6738's function. This comprehensive technical

overview serves as a valuable resource for the scientific community engaged in the research

and development of novel cancer therapeutics targeting the DNA damage response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. AZD6738 [openinnovation.astrazeneca.com]

2. citeab.com [citeab.com]

To cite this document: BenchChem. [AZD6738: A Comprehensive Technical Review of its
Molecular Targets Beyond ATR Kinase]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8715501#the-molecular-targets-of-azd6738-beyond-
atr-kinase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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